1-benzyl-2-nitro-1-nitrosoguanidine
Description
1-Benzyl-2-nitro-1-nitrosoguanidine is a nitrosoguanidine derivative characterized by a benzyl substituent at the 1-position, a nitro group at the 2-position, and a nitroso group at the 1-position. Its molecular formula is C₈H₈N₆O₃, distinguishing it from simpler analogs like 1-methyl-3-nitro-1-nitrosoguanidine (MNNG, C₂H₅N₅O₃) . Nitrosoguanidines are notable for their alkylating and carbamoylating properties, which underpin their biological activities, including antitumor effects and carcinogenicity .
Properties
CAS No. |
5461-82-5 |
|---|---|
Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
1-benzyl-2-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C8H9N5O3/c9-8(10-13(15)16)12(11-14)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI Key |
SMYKVVLMBLTJKU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(/C(=N/[N+](=O)[O-])/N)N=O |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(=N[N+](=O)[O-])N)N=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-benzyl-2-nitro-1-nitrosoguanidine typically involves the nitration and nitrosation of guanidine derivatives. One common method includes the reaction of benzylguanidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, and the product is isolated through crystallization or extraction techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Benzyl-2-nitro-1-nitrosoguanidine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Oxidation: Oxidative reactions can further modify the compound, potentially leading to the formation of nitroso or nitro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of a wide range of derivatives.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-nitro-1-nitrosoguanidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: This compound has been studied for its potential mutagenic and carcinogenic properties.
Medicine: While not commonly used as a drug, its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-benzyl-2-nitro-1-nitrosoguanidine involves its interaction with biological molecules, primarily through the formation of reactive intermediates. The nitro and nitroso groups can undergo redox reactions, generating reactive oxygen species (ROS) and other electrophilic species. These reactive intermediates can cause DNA damage, leading to mutagenesis and cytotoxicity . The compound’s ability to generate ROS and interact with cellular components makes it a valuable tool in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The reactivity and biological activity of nitrosoguanidines are influenced by substituents. Key comparisons include:
Table 1: Structural Comparison
| Compound | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 1-Benzyl-2-nitro-1-nitrosoguanidine | Benzyl (C₆H₅CH₂), nitro, nitroso | C₈H₈N₆O₃ | Nitrosoguanidine, aromatic benzyl |
| MNNG | Methyl (CH₃), nitro, nitroso | C₂H₅N₅O₃ | Nitrosoguanidine, methyl |
| MNU (1-Methyl-1-nitrosourea) | Methyl (CH₃) | CH₃N₃O₂ | Nitrosourea, carbamoylating agent |
Antitumor Efficacy :
- MNNG: Demonstrates broad activity against ascites tumors (e.g., Ehrlich carcinoma, L1210 leukemia), increasing survival by ≥25% in mice. Activity is route-dependent, with intraperitoneal (IP) administration being most effective .
- However, benzyl’s bulk may reduce binding affinity to nuclear proteins compared to MNNG .
Protein Binding and Reactivity :
- MNNG: Exhibits dual alkylation and guanidination mechanisms, binding extensively to histones (e.g., H2A, H1) and nonhistone proteins. At 0.38 mM, MNNG binds 12× more potently than MNU .
- MNU : Primarily carbamoylates histones (e.g., H3, H2B) but is less potent than MNNG .
- However, increased lipophilicity could enhance cellular uptake, offsetting this effect .
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